molecular formula C8H9ClO4S2 B2738057 Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate CAS No. 2172545-74-1

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate

Cat. No.: B2738057
CAS No.: 2172545-74-1
M. Wt: 268.73
InChI Key: XOOQSMSPHSEKEN-UHFFFAOYSA-N
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Description

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is a thiophene derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 4, methyl groups at positions 2 and 5, and a methyl ester at position 3. The chlorosulfonyl group is a strong electron-withdrawing substituent, enhancing electrophilicity and reactivity toward nucleophilic substitution reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatility in forming sulfonamides, sulfonic acids, and other derivatives .

Properties

IUPAC Name

methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOQSMSPHSEKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. One common synthetic route starts with 2,5-dimethylthiophene, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position. The resulting intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale chemical synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines

    Sulfonate Derivatives: Formed from substitution reactions with alcohols

    Carboxylic Acid: Formed from ester hydrolysis

Scientific Research Applications

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the carboxylic acid, which may further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate and analogous compounds:

Compound Name Substituents (Position) Ester Group Key Properties/Activities Applications/Reactivity
This compound 4: ClSO₂; 2,5: CH₃ Methyl High electrophilicity due to ClSO₂; steric hindrance from methyl groups Precursor for sulfonamide drugs, agrochemicals
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2: Cyanoacrylamido-phenyl; 4,5: CH₃ Ethyl Antioxidant (70–83% inhibition of inflammation), anti-inflammatory activity Medicinal chemistry (anti-inflammatory agents)
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate 4: Cl; 3: OH; 5: SCH₃ Methyl Moderate polarity due to OH and SCH₃; reduced electrophilicity Intermediate for functionalized thiophenes
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate 2: NH₂; 4,5: CH₃ Ethyl Enhanced solubility (amino group); basicity Dye intermediates, agrochemicals
Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride 4: NH₂; 5: CH₃ Methyl High aqueous solubility (hydrochloride salt); electron-donating NH₂ Pharmaceutical salts, nucleophilic intermediates

Reactivity and Electronic Effects

  • Chlorosulfonyl Group (Target Compound) : The -SO₂Cl group at position 4 facilitates nucleophilic displacement reactions (e.g., with amines to form sulfonamides), making it highly reactive compared to compounds with electron-donating groups (e.g., -NH₂ or -OH) .
  • Cyanoacrylamido Group (): The cyano group (-CN) and acrylamido moiety contribute to antioxidant activity by stabilizing free radicals. Phenolic substitutions further enhance bioactivity .
  • These groups reduce electrophilicity compared to -SO₂Cl .

Physicochemical Properties

  • Solubility : Hydrophilic groups (-OH, -NH₂) in and improve water solubility, whereas hydrophobic methyl and chlorosulfonyl groups in the target compound favor organic solvents .

Biological Activity

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves chlorosulfonation of 2,5-dimethylthiophene, followed by esterification. The general synthetic route can be summarized as follows:

  • Chlorosulfonation : 2,5-dimethylthiophene is treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position.
  • Esterification : The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product.

Biological Mechanisms

The biological activity of this compound is largely attributed to its functional groups, particularly the chlorosulfonyl and ester groups. These groups enable interactions with various biomolecules:

  • Covalent Bond Formation : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their functions.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the carboxylic acid, which may further interact with biological targets.

Biological Activity and Research Findings

Recent studies have investigated the compound's potential as an anticancer agent and its interactions with various biological pathways. Below is a summary of key findings:

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit promising anticancer properties. For example:

  • Cytotoxicity : this compound has been evaluated for its cytotoxic effects against colorectal cancer cell lines (LoVo and HCT-116). These studies revealed that certain derivatives display significant cytotoxicity, which warrants further investigation into their mechanisms of action .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and potential biological targets. These studies often focus on:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer progression, such as lactate dehydrogenase (LDHA) and pyruvate dehydrogenase kinase (PDK) .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

  • Study on Antioxidant Properties : A series of thiophene derivatives were tested for antioxidant activity. The results indicated that certain modifications enhance their ability to scavenge free radicals, contributing to their potential therapeutic effects against oxidative stress-related diseases .
  • Antibacterial Activity : In vitro studies have also assessed the antibacterial properties of this compound against various bacterial strains. The results demonstrated that some derivatives exhibit significant antibacterial activity, suggesting potential applications in treating infections.

Data Table: Summary of Biological Activities

Activity Type Findings References
CytotoxicitySignificant effects against LoVo and HCT-116 cells
Enzyme InhibitionInhibits LDHA and PDK
Antioxidant ActivityEnhanced free radical scavenging ability
Antibacterial ActivityEffective against multiple bacterial strains

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions. A key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is prepared using the Gewald reaction (condensation of ketones with sulfur and cyanoacetate derivatives) . Subsequent functionalization involves introducing sulfonyl chloride groups via chlorosulfonation under controlled conditions. Intermediates are characterized using IR spectroscopy (to confirm functional groups like C=O and S=O), ¹H NMR (to verify substitution patterns and methyl groups), and mass spectrometry (to confirm molecular weight) .

Q. What spectroscopic methods are employed to confirm the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies characteristic peaks for ester carbonyl (~1660–1670 cm⁻¹), sulfonyl chloride (~1370 cm⁻¹ and 1180 cm⁻¹), and thiophene ring vibrations .
  • ¹H NMR : Methyl groups on the thiophene ring appear as singlets (~δ 2.2–2.3 ppm), while ester methyl groups resonate as triplets (~δ 1.3–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+Na]⁺) and fragmentation patterns .

Q. What are the key challenges in purifying this compound, and how are they addressed?

  • Methodology : The sulfonyl chloride group is moisture-sensitive, requiring anhydrous conditions. Purification via recrystallization (using ethanol or toluene) or column chromatography (silica gel, non-polar solvents) is common. Reaction progress is monitored using thin-layer chromatography (TLC) to ensure purity .

Advanced Research Questions

Q. How can computational tools like SHELX or Mercury aid in the structural analysis of thiophene derivatives?

  • Methodology :

  • SHELX : Used for single-crystal X-ray diffraction refinement to determine precise bond lengths, angles, and hydrogen-bonding networks. For example, hydrogen bonds between amide NH and ester carbonyl groups stabilize crystal packing .
  • Mercury : Visualizes crystal structures, identifies intermolecular interactions (e.g., π-π stacking, C–H⋯O bonds), and compares packing patterns across derivatives .

Q. What strategies optimize reaction yield when introducing sulfonyl chloride groups into thiophene derivatives?

  • Methodology :

  • Controlled Temperature : Chlorosulfonation is performed at 0–5°C to avoid side reactions.
  • Solvent Choice : Use non-polar solvents (e.g., toluene) to stabilize intermediates.
  • Catalysts : Piperidine/acetic acid systems enhance condensation efficiency .
  • Work-Up : Rapid filtration and recrystallization minimize degradation of the sulfonyl chloride group .

Q. How do substituents on the phenyl ring affect the compound’s antioxidant activity, and how is this evaluated?

  • Methodology :

  • Substituent Effects : Phenolic hydroxyl groups (e.g., 4-hydroxy-3-methoxyphenyl) enhance antioxidant activity via radical scavenging, while electron-withdrawing groups (e.g., nitro) reduce activity .
  • Assays :
  • DPPH Radical Scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl radicals.
  • Nitric Oxide Scavenging : Quantifies inhibition of NO radicals.
  • Lipid Peroxidation : Evaluates protection against Fe³⁺-induced oxidation in rat brain homogenates .

Q. In mechanistic studies, how are intermediates tracked during multi-step syntheses of such compounds?

  • Methodology :

  • TLC Monitoring : Spots are visualized under UV or via iodine staining to track reaction progress.
  • In Situ IR/NMR : Captures real-time changes in functional groups (e.g., disappearance of cyanoacetamide intermediates) .
  • Isolation of Intermediates : Key steps (e.g., Knoevenagel condensation) are paused to isolate and characterize intermediates .

Q. How does the electronic nature of substituents influence the reactivity of the thiophene ring in nucleophilic substitutions?

  • Methodology :

  • Activating Groups : Electron-donating groups (e.g., methyl) increase ring electron density, enhancing reactivity toward electrophiles like chlorosulfonic acid.
  • Deactivating Groups : Electron-withdrawing groups (e.g., sulfonyl) reduce reactivity but improve stability.
  • Computational Studies : DFT calculations predict charge distribution and regioselectivity in substitution reactions .

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